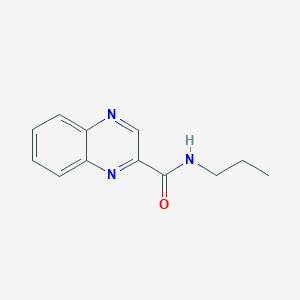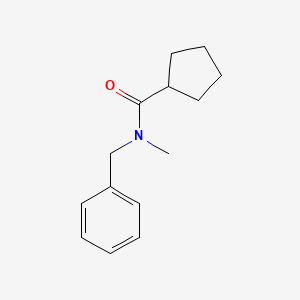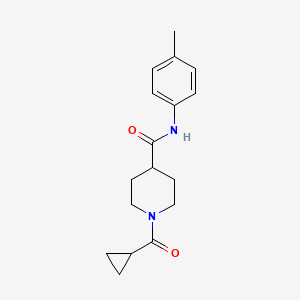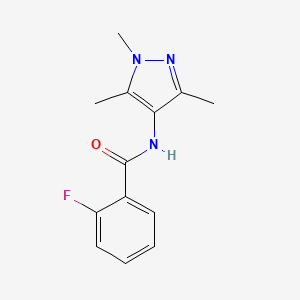![molecular formula C13H18N2O2 B7475676 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one, also known as MPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPO is a small molecule that has been shown to have various biological activities, including anti-inflammatory and anti-tumor effects.
作用机制
The mechanism of action of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in inflammation and tumor growth. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one has been shown to inhibit the NF-κB pathway, which is a critical regulator of inflammation and immune response. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. By inhibiting these pathways, 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by immune cells. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in various animal models. In addition, 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one has been shown to reduce oxidative stress and protect against neurodegenerative diseases, such as Alzheimer's disease.
实验室实验的优点和局限性
One of the significant advantages of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one is its small size, which makes it easy to synthesize and modify. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one also has a high purity and yield, which makes it suitable for use in various lab experiments. However, one of the limitations of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one is its potential toxicity, which can limit its use in certain experiments. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one is also relatively new, and more research is needed to fully understand its potential applications.
未来方向
There are several future directions for the research of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one. One potential direction is the development of new drugs based on 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one has shown promising results in the treatment of inflammatory diseases and cancer, and further research could lead to the development of new therapies. Another potential direction is the study of the mechanism of action of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one. More research is needed to fully understand how 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one inhibits various signaling pathways and induces apoptosis in cancer cells. Finally, more research is needed to understand the potential side effects of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one and its toxicity in vivo. This will be critical for the development of safe and effective therapies based on 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one.
Conclusion
In conclusion, 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one has various biological activities, including anti-inflammatory and anti-tumor effects, that make it a potential candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one and its potential applications.
合成方法
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one can be synthesized through a multi-step process that involves the reaction of pyridine-2-carboxylic acid with 4-methylpiperidin-1-ylmagnesium bromide, followed by the reaction with ethyl chloroformate. The resulting product is then treated with sodium hydroxide to yield 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one. This synthesis method has been optimized to yield 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one with high purity and yield.
科学研究应用
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one has been shown to have various biological activities that make it a promising candidate for the development of new drugs. One of the most significant applications of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one is its anti-inflammatory activity. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of immune cells into inflamed tissues. This makes 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another application of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one is its anti-tumor activity. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various animal models. This makes 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one a potential candidate for the development of new cancer therapies.
属性
IUPAC Name |
1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11-5-8-14(9-6-11)13(17)10-15-7-3-2-4-12(15)16/h2-4,7,11H,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSKAPLXOOCJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)
![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)

![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)


![1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7475669.png)
![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)
![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)
